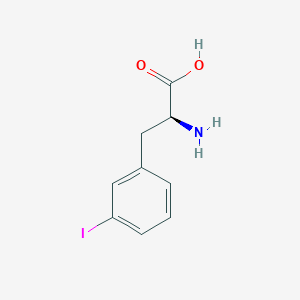

3-Iodo-L-Phenylalanine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(3-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABTYIKKTLTNRX-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)I)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587780 | |

| Record name | 3-Iodo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20846-39-3 | |

| Record name | 3-Iodo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-L-Phenylalanine: Chemical Properties, Structure, and Applications

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the chemical and physical properties of 3-Iodo-L-phenylalanine, an unnatural amino acid with significant applications in biochemical research, drug development, and protein engineering. Detailed experimental protocols and visualizations are included to support its practical application in a laboratory setting.

Chemical Structure and Identifiers

This compound is a derivative of the essential amino acid L-phenylalanine, featuring an iodine atom substituted at the meta-position of the phenyl ring. This modification imparts unique chemical properties that are leveraged in various scientific applications.

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-3-(3-iodophenyl)propanoic acid[1] |

| Molecular Formula | C₉H₁₀INO₂[1][2][3] |

| SMILES | C1=CC(=CC(=C1)I)C--INVALID-LINK--N[1][4] |

| InChI | InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1[1][4] |

| InChIKey | BABTYIKKTLTNRX-QMMMGPOBSA-N[1][4] |

| CAS Number | 20846-39-3[1][2][3] |

| PubChem CID | 16747611[1] |

| Synonyms | L-Phe(3-I)-OH, m-Iodo-L-phenylalanine, (S)-2-Amino-3-(3-iodophenyl)propionic acid[1][3] |

Physicochemical Properties

The introduction of an iodine atom significantly alters the physicochemical properties of the parent L-phenylalanine molecule, enhancing its utility for specific research purposes such as radiolabeling and cross-coupling reactions.[3]

| Property | Value |

| Molecular Weight | 291.09 g/mol [1][2] |

| Monoisotopic Mass | 290.97563 Da[1][4] |

| Appearance | Off-white powder[3] |

| Melting Point | > 200 °C (decomposes)[3] |

| Topological Polar Surface Area | 63.3 Ų[1] |

| XLogP3 | -0.9[1] |

| Purity | ≥ 99% (HPLC)[3] |

| Optical Rotation | [a]D25 = +11 ± 4º (c=1 in 1N HCl:MeOH = 1:9)[3] |

| Storage Conditions | Store at 0-8 °C[3]. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month, protected from light[2]. |

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and characterization of this compound.

This compound can be synthesized, though more commonly its derivatives are used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create novel amino acids.[5][6] A foundational building block for these reactions is often an iodinated alanine (B10760859) derivative. The synthesis described here is a generalized protocol for creating a key precursor, N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester, which can then be coupled with appropriate boronic acids to yield phenylalanine derivatives.[7]

Objective: To synthesize an N-protected β-iodoalanine methyl ester, a versatile precursor for creating substituted phenylalanine analogs.

Materials:

-

N-(tert-butoxycarbonyl)-L-serine methyl ester

-

p-toluenesulfonyl chloride (TsCl)

-

4-dimethylaminopyridine (4-DMAP)

-

Triethylamine (B128534) (Et₃N)

-

Sodium Iodide (NaI)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Magnetic stirrer, round-bottom flasks, ice bath, dropping funnel

Methodology:

-

Step 1: Tosylation of N-Boc-L-serine methyl ester.

-

Dissolve N-(tert-butoxycarbonyl)-L-serine methyl ester in dichloromethane (CH₂Cl₂) in a round-bottomed flask.

-

Cool the solution to 0°C using an ice bath.

-

Add 4-DMAP, trimethylamine (B31210) hydrochloride, and freshly recrystallized p-toluenesulfonyl chloride (TsCl) to the solution.[7]

-

Add a solution of triethylamine in CH₂Cl₂ dropwise over 40 minutes while maintaining the temperature at 0°C.

-

Stir the resulting slurry at 0°C for 2 hours.

-

Work up the reaction by pouring it into an ice/water/HCl mixture and extracting with CH₂Cl₂. The combined organic layers are washed with brine, dried, and concentrated to yield the tosylated product.[7]

-

-

Step 2: Iodination.

-

Dissolve the tosylated product from Step 1 in acetone at room temperature.[7]

-

Add sodium iodide (NaI) in one portion and stir the solution. The reaction progress can be monitored by TLC.

-

Upon completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester.[7]

-

This iodoalanine building block can then be used in palladium-catalyzed reactions with a suitable aryl boronic acid or ester to synthesize the desired this compound derivative.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to confirm the structure. Expected signals for L-phenylalanine include multiplets for the aromatic protons (phenyl ring), a multiplet for the α-proton, and multiplets for the β-protons.[8] For this compound, the aromatic region will show a distinct splitting pattern consistent with a 1,3-disubstituted benzene (B151609) ring. The chemical shifts will be influenced by the electron-withdrawing effect of the iodine atom.

-

¹³C NMR: The carbon NMR will show distinct peaks for the carboxyl carbon, the α-carbon, the β-carbon, and the aromatic carbons. The carbon atom bonded to the iodine will experience a significant downfield shift.

2. Infrared (IR) Spectroscopy:

-

The IR spectrum provides information about the functional groups present. Key vibrational bands for L-phenylalanine include those for the charged amino group (NH₃⁺) zwitterion form (stretching around 3030-3070 cm⁻¹ and deformation around 1525-1610 cm⁻¹), the carboxylate group (COO⁻) of the zwitterion (around 1587 cm⁻¹), and aromatic C=C stretching vibrations.[9] The spectrum of this compound is expected to be broadly similar, with additional or shifted peaks corresponding to the C-I bond and the altered substitution pattern of the aromatic ring.[10]

3. Mass Spectrometry (MS):

-

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For this compound, the predicted monoisotopic mass is 290.97563 Da.[1][4] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern would likely involve the loss of the carboxyl group and cleavage of the side chain.

Applications in Research and Development

This compound is a noncanonical amino acid primarily used for genetic code expansion and protein engineering.[2][5] Its unique structure facilitates several advanced research applications:

-

Protein Engineering and Suzuki-Miyaura Coupling: It can be genetically incorporated into proteins in response to a reassigned codon.[2][5] The exposed iodo-phenyl side chain then serves as a chemical handle for site-specific protein modification via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This allows for the introduction of a wide range of functionalities, such as fluorescent probes, biotin (B1667282) tags, or other novel chemical groups.

-

Drug Development: As a building block for peptide-based drugs, the iodine substituent can be used to probe structure-activity relationships, facilitating the design of more potent and selective therapeutic agents.[3]

-

Radiolabeling and Molecular Imaging: The iodine atom can be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I), making it a valuable tool for radiolabeling peptides and proteins for use in molecular imaging techniques like SPECT (Single Photon Emission Computed Tomography).[3]

-

Neuroscience Research: The compound can be used to study neurotransmitter systems, potentially aiding in the investigation of neurological disorders.[3]

Visualizations

The following diagrams illustrate key workflows and concepts related to the application of this compound.

References

- 1. This compound | C9H10INO2 | CID 16747611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. PubChemLite - this compound (C9H10INO2) [pubchemlite.lcsb.uni.lu]

- 5. This compound | GCE4All Knowledge Base [gce4all.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. Mid-IR spectra of different conformers of phenylalanine in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3-Iodo-L-Phenylalanine: An In-Depth Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Iodo-L-phenylalanine, a noncanonical amino acid with significant applications in biomedical research and drug development. This document details established synthetic methodologies, presents quantitative data for comparative analysis, and outlines putative biological signaling pathways affected by this compound.

Introduction

This compound is a derivative of the essential amino acid L-phenylalanine, featuring an iodine atom at the meta-position of the phenyl ring. This modification imparts unique properties that are leveraged in various research contexts. Its primary applications include its use as a tool in protein engineering and for the study of genetic code expansion.[1] Furthermore, this compound has demonstrated cytostatic and radiosensitizing effects on malignant cells, making it a compound of interest in oncology research.[2] Its biological activity is closely linked to its interaction with amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.

Synthetic Methodologies

Two principal synthetic routes for the preparation of this compound are presented: the Sandmeyer reaction starting from 3-Amino-L-phenylalanine and the direct oxidative iodination of L-phenylalanine.

Sandmeyer Reaction from 3-Amino-L-Phenylalanine

The Sandmeyer reaction is a versatile method for the introduction of a variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate.[3] This approach offers regioselective control, ensuring the iodine is introduced specifically at the 3-position.

Step 1: Diazotization of 3-Amino-L-phenylalanine

-

In a round-bottom flask, dissolve 3-Amino-L-phenylalanine in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄), and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise to the stirred reaction mixture. Maintain the temperature below 5 °C throughout the addition.

-

Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodination

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Step 3: Work-up and Purification

-

Extract the reaction mixture with an organic solvent, such as ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove any unreacted iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

Direct Oxidative Iodination of L-Phenylalanine

Direct iodination of L-phenylalanine offers a more direct route, though it may yield a mixture of isomers requiring careful purification. The use of an oxidizing agent is necessary to generate an electrophilic iodine species.

-

Dissolve L-phenylalanine in a mixture of acetic acid and sulfuric acid.

-

Add sodium iodate (B108269) (NaIO₃) and elemental iodine (I₂) to the solution. This in-situ generation of iodic acid and iodine is often referred to as Suzuki's reagent.[4]

-

Heat the reaction mixture at a controlled temperature (e.g., 70°C) for several hours.[4] The reaction progress can be monitored by observing the consumption of the elemental iodine.[4]

-

After completion, cool the reaction mixture and quench by adding a saturated aqueous solution of sodium thiosulfate.

-

Neutralize the reaction mixture carefully with a base, such as sodium hydroxide, which will precipitate the amino acid.

-

Collect the precipitate by filtration, wash with cold water, and then with a small amount of a cold organic solvent like ethanol.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as water/ethanol, or by ion-exchange chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of iodinated phenylalanine derivatives, providing a basis for comparison and optimization.

| Parameter | Sandmeyer Reaction (from 3-Amino-L-Phe) | Direct Oxidative Iodination (of L-Phe) | Cu¹⁺-assisted Nucleophilic Exchange (2-Iodo-L-Phe)[5] |

| Starting Material | 3-Amino-L-phenylalanine | L-phenylalanine | 2-Bromo-L-phenylalanine |

| Iodinating Agent | NaNO₂, KI | NaIO₃, I₂ | NaI |

| Catalyst/Reagent | HBF₄ | H₂SO₄, Acetic Acid | CuSO₄, SnSO₄ |

| Reaction Temperature | 0-5 °C (diazotization), RT (iodination) | ~70 °C | 180 °C |

| Reaction Time | 1-3 hours | 6-24 hours | 24 hours |

| Typical Yield | Moderate to Good (literature dependent) | Variable, can be >74% for 2-iodo isomer[5] | >74% |

| Key Advantages | High regioselectivity | More direct route | Good for radioiodination |

| Key Challenges | Handling of unstable diazonium salts | Potential for isomeric mixtures | High temperature, specific reagents |

Putative Signaling Pathway and Mechanism of Action

This compound exerts its biological effects primarily through its interaction with the L-type amino acid transporter 1 (LAT1), a key transporter for large neutral amino acids.[6] LAT1 is crucial for supplying essential amino acids to cells for protein synthesis and metabolism, and its expression is frequently upregulated in cancer cells to meet their high metabolic demands.

By acting as a competitive substrate for LAT1, this compound can inhibit the uptake of essential amino acids like leucine (B10760876) and phenylalanine. This disruption of the intracellular amino acid pool can lead to the inhibition of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation that is sensitive to amino acid availability. The subsequent downregulation of protein synthesis and cell cycle arrest contributes to the observed cytostatic effects.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Conclusion

The synthesis of this compound is achievable through well-established organic chemistry methodologies. The choice of synthetic route will depend on factors such as the availability of starting materials, desired regioselectivity, and scale of the reaction. Understanding the interaction of this compound with cellular machinery, particularly the LAT1 transporter, is key to elucidating its biological effects and exploring its potential in therapeutic applications. This guide provides a foundational resource for researchers to synthesize and utilize this compound in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CA2630848A1 - Use of this compound or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia - Google Patents [patents.google.com]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations - PMC [pmc.ncbi.nlm.nih.gov]

3-Iodo-L-Phenylalanine: A Technical Guide for its Application as a Non-Canonical Amino Acid in Research and Drug Development

Abstract

This technical guide provides a comprehensive overview of 3-Iodo-L-phenylalanine, a non-canonical amino acid (ncAA) that has emerged as a powerful tool for researchers, scientists, and drug development professionals. This document details the synthesis, incorporation into proteins, and subsequent bioorthogonal modifications of this compound. It is intended to serve as a practical resource, offering detailed experimental protocols and structured data to facilitate its application in protein engineering, drug discovery, and molecular imaging.

Introduction

The expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein science, enabling the introduction of novel chemical functionalities into proteins. This compound is a versatile ncAA that can be site-specifically incorporated into proteins, offering a unique chemical handle for a variety of subsequent modifications.[1] Its applications are extensive, ranging from serving as a building block in peptide-based drug synthesis to acting as a probe in the study of protein interactions.[2] The iodine substituent, in particular, provides a versatile reactive site for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Furthermore, the iodine atom can be utilized in radiolabeling for molecular imaging applications. This guide will provide an in-depth look at the properties, synthesis, and experimental applications of this compound.

Physicochemical Properties and Characterization Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use. The following tables summarize key quantitative data for both the unprotected and Fmoc-protected forms of this amino acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀INO₂ | [3][4] |

| Molecular Weight | 291.09 g/mol | [3][4] |

| CAS Number | 20846-39-3 | [2][3] |

| Appearance | Off-white powder | [2] |

| Melting Point | > 200 °C (decomposes) | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Optical Rotation | [a]D²⁵ = +11 ± 4º (c=1 in 1N HCl:MeOH = 1:9) | [2] |

| Storage Conditions | Store at 0-8 °C | [2] |

Table 2: Physicochemical Properties of Fmoc-3-iodo-L-phenylalanine

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₀INO₄ | |

| Molecular Weight | 513.32 g/mol | |

| CAS Number | 210282-31-8 | |

| Appearance | Off-white powder | |

| Melting Point | 135-139 °C | |

| Purity | ≥ 98% (HPLC) | |

| Optical Rotation | [a]D²⁵ = -19 ± 2º (c=1 in DMF) | |

| Storage Conditions | Store at 0-8 °C |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its site-specific incorporation into proteins, and its subsequent modification via Suzuki-Miyaura cross-coupling.

Synthesis of this compound

The synthesis of this compound can be achieved through a Sandmeyer-type reaction starting from 3-Amino-L-phenylalanine. This involves the diazotization of the amino group followed by iodination.

Protocol 3.1.1: Synthesis of this compound

-

Dissolution of Starting Material: Dissolve 3-Amino-L-phenylalanine in a solution of dilute hydrochloric acid cooled to 0-5 °C in an ice bath.

-

Diazotization: Slowly add a chilled aqueous solution of sodium nitrite (B80452) dropwise to the stirred solution from step 1. Maintain the temperature below 5 °C. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

-

Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution from step 2 to the potassium iodide solution with vigorous stirring.

-

Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and then gently heat to approximately 50-60 °C to ensure complete decomposition of the diazonium salt, which is observed by the cessation of nitrogen gas evolution.

-

Purification: Cool the reaction mixture and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with a sodium thiosulfate (B1220275) solution to remove excess iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Genetic Incorporation of this compound into a Target Protein

The site-specific incorporation of this compound into a target protein in E. coli is achieved using an engineered pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair. The PylRS(N346A/C348A) mutant has been shown to be effective for this purpose. This protocol outlines the expression of a His-tagged target protein with this compound at a specific site encoded by an amber (TAG) stop codon.

Protocol 3.2.1: Protein Expression and Purification

-

Plasmid Construction: Clone the gene of interest into a suitable expression vector (e.g., pET vector) with a C-terminal 6xHis-tag. Introduce an in-frame amber stop codon (TAG) at the desired incorporation site using site-directed mutagenesis.

-

Transformation: Co-transform competent E. coli BL21(DE3) cells with the target protein plasmid and the pEVOL plasmid encoding the PylRS(N346A/C348A) mutant and its corresponding tRNA. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for plasmid selection.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture: The following day, inoculate 1 L of LB medium containing antibiotics with the overnight starter culture. Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (w/v).

-

Protein Expression: Reduce the temperature to 30°C and continue to shake the culture overnight.

-

Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0). Elute the His-tagged protein with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Verification: Confirm the incorporation of this compound by mass spectrometry.

Suzuki-Miyaura Cross-Coupling on a Protein Containing this compound

This protocol describes a biocompatible Suzuki-Miyaura cross-coupling reaction to modify the incorporated this compound with a boronic acid derivative.

Protocol 3.3.1: Protein Modification

-

Prepare Protein Solution: Prepare a solution of the purified protein containing this compound in a suitable aqueous buffer (e.g., phosphate (B84403) or borate (B1201080) buffer, pH 8-9).

-

Prepare Reagents: Prepare stock solutions of the boronic acid derivative, a water-soluble palladium catalyst (e.g., formed in situ from Pd(OAc)₂ and a water-soluble ligand like 2-amino-4,6-dihydroxypyrimidine), and a base (e.g., K₃PO₄).

-

Reaction Setup: To the protein solution, add the boronic acid derivative (typically in 5-10 fold molar excess over the protein).

-

Initiate Reaction: Add the palladium catalyst and the base to the reaction mixture. The reaction can be performed at room temperature or slightly elevated temperatures (e.g., 37°C) to improve efficiency.

-

Reaction Monitoring: Monitor the progress of the reaction by mass spectrometry to observe the mass shift corresponding to the addition of the boronic acid derivative.

-

Quenching and Purification: Once the reaction is complete, the modified protein can be purified from the reaction components using size-exclusion chromatography or dialysis to remove the excess reagents and catalyst.

Applications in Research and Drug Development

The ability to site-specifically incorporate this compound into proteins opens up a wide range of applications.

Table 3: Applications of this compound

| Application Area | Description |

| Protein Engineering | Introduction of a unique chemical handle for site-specific protein labeling with fluorescent probes, biotin, or other functionalities to study protein structure and function. |

| Drug Development | Synthesis of peptide-based drugs with enhanced properties. The iodinated phenylalanine can be a key component of the pharmacophore or a site for conjugation to other therapeutic moieties.[2] |

| Molecular Imaging | The iodine atom can be replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for use in single-photon emission computed tomography (SPECT) or other imaging modalities to track the localization and fate of the protein in vivo. |

| Structural Biology | The heavy iodine atom can be used as an anomalous scatterer to aid in solving protein crystal structures by X-ray crystallography. |

| Neuroscience | Can be utilized in the study of neurotransmitter systems and for exploring neurological disorders and potential treatments.[2] |

Cellular Effects and Signaling Pathways

While the direct impact of this compound on specific cellular signaling pathways is an area of ongoing research, halogenated derivatives of L-phenylalanine have been shown to exhibit biological activity. For instance, some halogenated derivatives have demonstrated neuroprotective effects by attenuating glutamatergic synaptic transmission.[2] The introduction of this compound into a protein that interacts with a specific signaling pathway provides a powerful tool to probe and potentially modulate that pathway.

The diagram above illustrates a general signaling cascade that could be investigated using a protein containing this compound. The ncAA can be incorporated into a receptor protein, which can then be labeled with a fluorescent probe via Suzuki-Miyaura coupling. This would allow for the study of receptor trafficking, dimerization, and interaction with downstream signaling molecules in response to ligand binding.

Conclusion

This compound is a powerful and versatile non-canonical amino acid with significant potential in both basic research and pharmaceutical development. Its ability to be site-specifically incorporated into proteins and subsequently modified through robust bioorthogonal chemistry provides a precise tool for protein engineering, drug discovery, and molecular imaging. The detailed protocols and data presented in this guide are intended to lower the barrier to entry for researchers wishing to employ this valuable technology in their own work. As our understanding of how to manipulate the genetic code continues to expand, the applications of this compound and other ncAAs are poised to grow, opening up new frontiers in our ability to understand and engineer biological systems.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. home.sandiego.edu [home.sandiego.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Development of Iodinated Phenylalanine Analogs

Introduction

Phenylalanine, an essential aromatic amino acid, serves as a fundamental building block for proteins and a precursor for other vital molecules. Its increased uptake in malignant tissues, primarily through the L-type Amino Acid Transporter 1 (LAT1), has made it an attractive scaffold for developing diagnostic and therapeutic agents for oncology. Iodinated phenylalanine analogs, created by incorporating iodine isotopes into the phenylalanine structure, leverage this targeted uptake mechanism. These analogs serve a dual purpose in the emerging field of theranostics: radioisotopes like Iodine-123, Iodine-124, and Iodine-125 are used for diagnostic imaging with Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), while beta-emitting isotopes like Iodine-131 are employed for targeted endoradiotherapy.

The overexpression of LAT1 in numerous cancer types, including gliomas, makes it a prime molecular target. Iodinated phenylalanine analogs, such as 4-iodo-L-phenylalanine (IPA), are recognized and transported by LAT1, allowing for the specific accumulation of the radioisotope within tumor cells. This targeted delivery enhances diagnostic accuracy and concentrates therapeutic radiation at the tumor site, minimizing damage to surrounding healthy tissue. This guide provides a comprehensive overview of the synthesis, mechanism of action, preclinical evaluation, and clinical application of these promising compounds.

Synthesis and Radiochemistry

The synthesis of iodinated phenylalanine analogs, particularly for radiolabeling, involves several sophisticated chemical strategies designed to achieve high radiochemical yields and purity under mild conditions.

Key Synthesis Methodologies

-

Halodestannylation: This is a widely used and facile method for radioiodination. It involves the reaction of an organotin precursor (e.g., a tributylstannyl derivative of phenylalanine) with a radioiodide source in the presence of a mild oxidizing agent. This method offers high radiochemical yields and produces a no-carrier-added product. The use of precursors with acid-labile protecting groups for both the amino (Boc) and carboxyl (tert-butyl ester) functions allows for a convenient one-step deprotection and radioiodination process.

-

Copper-Assisted Nucleophilic Exchange: This method is employed for synthesizing precursors like 2-iodo-L-phenylalanine from 2-bromo-L-phenylalanine. The process involves a Cu¹⁺-assisted halogen exchange reaction, which has been optimized through experimental design to achieve high yields (>74%). This route provides an alternative to more complex multi-step, stereo-specific syntheses and is suitable for developing routine kit-based preparations for radiolabeling.

-

Direct Iodination: Methods using hypervalent iodine reagents, such as bis(pyridine)iodonium tetrafluoroborate (B81430) (IPy₂BF₄), have been explored for the direct iodination of phenylalanine residues within peptide sequences. These reactions can be optimized to achieve regioselectivity, for instance, favoring the formation of the ortho-iodo isomer.

Synthesis Workflow Diagram

The following diagram illustrates a common and efficient workflow for the radiosynthesis of 4-iodo-L-phenylalanine via a halodestannylation reaction.

Caption: Radiosynthesis of 4-Iodo-L-Phenylalanine via a tin precursor.

Quantitative Synthesis Data

The efficiency of synthesis is critical for radiopharmaceutical production. The following table summarizes reported yields for various iodinated phenylalanine analogs.

| Compound/Method | Precursor | Radioisotope | Radiochemical Yield (RCY) | Reference(s) |

| 4-[I]Iodo-L-phenylalanine (One-Step Halodestannylation) | N-Boc-p-(tributylstannyl)-L-phenylalanine tert-butyl ester | ¹²⁵I | 94.8 ± 3.4% | |

| 4-[I]Iodo-L-phenylalanine (Two-Step Halodestannylation) | N-Boc-p-(tributylstannyl)-L-phenylalanine tert-butyl ester | ¹²⁵I | Step 1: 91.6 ± 2.7%Step 2: 83.7 ± 1.7% | |

| 2-Iodo-L-phenylalanine (Precursor Synthesis via Halogen Exchange) | 2-Bromo-L-phenylalanine | N/A (cold) | >74% | |

| [¹²³/¹²⁵I]-2-Iodo-L-phenylalanine (Kit-based Radioiodination) | 2-Iodo-L-phenylalanine | ¹²³/¹²⁵I | >98% | |

| N-Boc-p-[I]iodo-L-phenylalanine tetrafluorophenyl ester | N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester | I | 83-95% | |

| Carrier-added 4-[¹³¹I]Iodo-L-phenylalanine (Isotopic Exchange) | 4-Iodo-L-phenylalanine | ¹³¹I | 88 ± 10% |

Mechanism of Action: Targeting the LAT1 Transporter

The clinical utility of iodinated phenylalanine analogs is predicated on their ability to exploit the biological machinery of cancer cells. Many tumors exhibit a high metabolic rate and an increased demand for essential amino acids to sustain rapid proliferation. This demand is met by the upregulation of specific amino acid transporters on the cell surface.

The Role of L-Type Amino Acid Transporter 1 (LAT1)

LAT1 (SLC7A5) is a sodium-independent transporter that facilitates the cellular uptake of large neutral amino acids, such as phenylalanine, leucine, and tyrosine. It forms a heterodimeric complex with the glycoprotein (B1211001) 4F2hc (SLC3A2), which is necessary for its localization and stability in the plasma membrane. LAT1 expression is relatively low in most normal tissues but is significantly overexpressed in a wide range of human cancers, including gliomas, breast, and colon cancer. This differential expression makes LAT1 an excellent target for tumor-specific delivery of diagnostic and therapeutic agents.

Iodinated phenylalanine analogs are designed to mimic natural L-phenylalanine, allowing them to be recognized and transported into cancer cells by LAT1. Once inside the cell, the attached radioisotope can either be detected by medical imaging equipment (PET/SPECT) or deliver a cytotoxic dose of radiation to the tumor cell and its immediate neighbors (endoradiotherapy).

Cellular Uptake and Theranostic Application

The diagram below illustrates the mechanism by which an iodinated phenylalanine analog enters a cancer cell via the LAT1 transporter and the subsequent diagnostic or therapeutic action.

An In-Depth Technical Guide to 3-Iodo-L-Phenylalanine: Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-L-phenylalanine is a non-canonical amino acid that has garnered significant interest within the scientific community, particularly in the fields of protein engineering, drug development, and molecular biology. Its unique structure, featuring an iodine atom at the meta position of the phenyl ring, imparts valuable properties that make it a versatile tool for a range of biochemical applications. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its use, and an exploration of its known biological interactions.

Physical and Chemical Characteristics

The distinct physical and chemical properties of this compound are fundamental to its utility in research and development. A summary of these key characteristics is presented below.

Structure and General Properties

This compound is a derivative of the essential amino acid L-phenylalanine. The introduction of an iodine atom onto the phenyl ring significantly alters its electronic and steric properties, providing a handle for various chemical modifications and analytical techniques.

| Property | Value | Reference |

| Chemical Structure |  | [1] |

| IUPAC Name | (2S)-2-amino-3-(3-iodophenyl)propanoic acid | [1] |

| Molecular Formula | C₉H₁₀INO₂ | [1] |

| Molecular Weight | 291.09 g/mol | [1] |

| CAS Number | 20846-39-3 | [1] |

| Appearance | White to off-white solid/powder | [2] |

Physicochemical Data

The following table summarizes the key physicochemical data for this compound, which is crucial for its application in experimental settings.

| Property | Value | Reference |

| Melting Point | > 200 °C (decomposes) | [3] |

| Solubility | DMSO: 4 mg/mL (13.74 mM) (requires warming and sonication) | [2] |

| Water: Sparingly soluble | Inferred from L-phenylalanine solubility[4] | |

| Ethanol: Sparingly soluble | Inferred from L-phenylalanine solubility[4] | |

| Methanol: Sparingly soluble | Inferred from L-phenylalanine solubility[4] | |

| pKa (predicted) | pKa₁ (α-carboxyl): ~1.8-2.2 pKa₂ (α-amino): ~9.1-9.3 | Estimated based on L-phenylalanine[4] |

| Optical Rotation | [α]²⁵/D = +11 ± 4º (c=1 in 1N HCl:MeOH = 1:9) | [3] |

| XLogP3 | -0.9 | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the iodine substituent. The α- and β-protons of the amino acid backbone will also be present.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the nine carbon atoms, with the carbon atom attached to the iodine showing a characteristic downfield shift.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the amino group (N-H stretching and bending), the carboxyl group (C=O and O-H stretching), and the aromatic ring (C-H and C=C stretching).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the carboxyl group and cleavage of the side chain.[1]

Experimental Protocols

This compound is a valuable building block in several advanced biochemical and organic synthesis techniques. Detailed methodologies for its application are provided below.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected version of this compound (Fmoc-3-Iodo-L-Phe-OH) is commonly used in solid-phase peptide synthesis to site-specifically incorporate this unnatural amino acid into a peptide chain.

Workflow for Fmoc-3-Iodo-L-phenylalanine Incorporation:

Detailed Protocol:

-

Resin Preparation: Swell the appropriate solid-phase resin (e.g., Rink Amide or Wang resin) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.

-

Amino Acid Activation and Coupling: Activate the carboxyl group of Fmoc-3-Iodo-L-phenylalanine using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed to completion.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Suzuki-Miyaura Cross-Coupling Reaction

The iodine atom on the phenyl ring of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the synthesis of novel phenylalanine derivatives with diverse aromatic substituents.

General Workflow for Suzuki-Miyaura Coupling:

Detailed Protocol:

-

Reactant Preparation: In a reaction vessel, combine the N-protected this compound derivative (e.g., Boc- or Fmoc-protected), the desired aryl boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water or toluene (B28343) and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Biological Interactions and Signaling Pathways

While the primary applications of this compound are in chemical biology and drug design as a structural probe or synthetic intermediate, its potential biological activities are also of interest.

Studies on the parent molecule, L-phenylalanine, have shown that it can modulate cellular signaling. For instance, L-phenylalanine can act as a ligand for certain G protein-coupled receptors (GPCRs) and can also influence insulin (B600854) signaling pathways.[5][6] Halogenated derivatives of phenylalanine have been investigated for their neuroprotective effects, which are thought to be mediated through the attenuation of excitatory glutamatergic synaptic transmission.[7]

Although direct studies on the specific signaling pathways modulated by this compound are limited, it is plausible that it may interact with pathways sensitive to aromatic amino acids. The presence of the bulky, lipophilic iodine atom could influence receptor binding and protein-protein interactions.

Hypothetical Signaling Interactions of this compound:

Based on the known activities of related compounds, a potential, though speculative, signaling interaction for this compound could involve the modulation of GPCRs or ion channels involved in neuronal signaling.

This diagram illustrates a hypothetical scenario where this compound might interact with cell surface receptors like GPCRs or ion channels, leading to downstream cellular responses. It is important to note that this is a speculative model and requires experimental validation.

Conclusion

This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its unique physical and chemical properties, particularly the presence of the iodine atom, enable a wide range of applications, from the site-specific modification of proteins to the synthesis of novel small molecules. The experimental protocols provided in this guide offer a starting point for the practical application of this valuable non-canonical amino acid. While its direct biological effects on signaling pathways are still an emerging area of research, the potential for this compound to modulate cellular processes warrants further investigation.

References

- 1. This compound | C9H10INO2 | CID 16747611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C9H10INO2 | CID 16747611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Iodo-L-Phenylalanine for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-L-phenylalanine is a non-canonical amino acid that has emerged as a valuable tool in diverse fields of biomedical research, including drug development, molecular imaging, and protein engineering. Its unique properties, conferred by the presence of an iodine atom on the phenyl ring, enable a range of applications from the synthesis of novel peptides and proteins to the non-invasive imaging of tumors. This technical guide provides an in-depth overview of this compound, including its suppliers, key experimental protocols, and quality control measures.

Suppliers and Product Specifications

A variety of chemical suppliers offer this compound and its derivatives, such as Fmoc-3-Iodo-L-phenylalanine, for research and development purposes. The quality and purity of the compound are critical for experimental success. Below is a summary of typical product specifications from various suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Storage Conditions |

| Chem-Impex | This compound | 20846-39-3 | C₉H₁₀INO₂ | ≥98% (HPLC) | 0-8 °C |

| MedchemExpress | This compound | 20846-39-3 | C₉H₁₀INO₂ | 99.76% | Powder: -20°C (3 years); In solvent: -80°C (6 months) |

| Santa Cruz Biotechnology | Fmoc-3-iodo-L-phenylalanine | 210282-31-8 | C₂₄H₂₀INO₄ | - | 4°C |

| Various (via ChemicalBook) | 3-IODO-DL-PHENYLALANINE | 20846-38-2 | C₉H₁₀INO₂ | 95+% to 98% | Room Temperature |

Note: It is crucial to consult the supplier's specific documentation for the most accurate and up-to-date information. Purity and the stereoisomer (L-form) are critical parameters for biological experiments.

Key Experimental Applications and Protocols

This compound is utilized in several key laboratory techniques. This section provides detailed protocols for its most common applications.

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into peptides is a powerful strategy for developing novel therapeutics and research tools. The use of the Fmoc-protected version (Fmoc-3-Iodo-L-phenylalanine) is standard in solid-phase peptide synthesis.

Experimental Protocol: Incorporation of Fmoc-3-Iodo-L-phenylalanine into a Peptide Sequence

This protocol assumes a standard manual Fmoc-SPPS procedure on a rink amide resin.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-3-Iodo-L-phenylalanine)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / H₂O / Triisopropylsilane (TIS) (95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (for Fmoc-3-Iodo-L-phenylalanine):

-

In a separate vial, dissolve Fmoc-3-Iodo-L-phenylalanine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the amino acid mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete reaction), continue coupling or perform a second coupling.

-

Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

-

Purify the peptide using preparative reverse-phase HPLC (RP-HPLC).

-

Analyze the fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the peptide containing this compound.

-

Workflow for Solid-Phase Peptide Synthesis

Radiolabeling for SPECT Imaging

Radioiodinated L-phenylalanine is used as a tracer for Single Photon Emission Computed Tomography (SPECT) to visualize tumors with increased amino acid metabolism. The following is a general protocol for the radioiodination of L-phenylalanine.

Experimental Protocol: Radioiodination of L-phenylalanine

This protocol describes a Cu¹⁺-assisted nucleophilic exchange reaction for labeling with Iodine-123 (¹²³I).[1]

Materials:

-

2-Iodo-L-phenylalanine precursor

-

Na¹²³I solution

-

Copper(I) source (e.g., generated in situ from CuSO₄ and a reducing agent like SnSO₄)

-

Reaction buffer (acidic)

-

Ag-membrane filter for purification

-

HPLC system for quality control

Procedure:

-

Precursor Preparation: The non-radioactive 2-iodo-L-phenylalanine is synthesized and purified. Optimization of this synthesis may involve heating 2-bromo-L-phenylalanine with NaI, CuSO₄, and SnSO₄ at elevated temperatures (e.g., 180°C) for several hours.[1]

-

Radiolabeling Reaction:

-

In a sterile, sealed reaction vial, combine the 2-iodo-L-phenylalanine precursor with the Na¹²³I solution in an acidic buffer.

-

Add the copper(I) catalyst and a reducing agent.

-

Heat the reaction mixture at a controlled temperature (e.g., 100-150°C) for a specific duration (e.g., 20-30 minutes). The exact conditions should be optimized for yield and purity.

-

-

Purification:

-

After the reaction, cool the vial to room temperature.

-

Pass the reaction mixture through a sterile Ag-membrane filter to remove unreacted iodide.[1]

-

-

Quality Control:

-

Determine the radiochemical purity of the final [¹²³I]-iodo-L-phenylalanine product using radio-HPLC.

-

The radiochemical yield should be calculated based on the initial activity of Na¹²³I and the final activity of the purified product. A labeling yield of >98% can be achieved.[1]

-

-

Formulation: The purified radiotracer is then formulated in a physiologically compatible solution for administration.

Workflow for Radiolabeling and SPECT Imaging

Protein Engineering

Site-specific incorporation of this compound into proteins allows for the introduction of a heavy atom for crystallographic phasing and provides a reactive handle for further chemical modification. This is typically achieved using an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (e.g., an amber stop codon, UAG).

Experimental Protocol: Site-Specific Incorporation of this compound

This protocol provides a general overview of the in vivo incorporation in E. coli.

Materials:

-

E. coli strain engineered to express the specific aminoacyl-tRNA synthetase and tRNA.

-

Expression plasmid containing the gene of interest with an in-frame amber (UAG) codon at the desired position.

-

Growth media (e.g., minimal media) supplemented with this compound.

-

IPTG for induction of protein expression.

-

Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

-

Mass spectrometer for protein analysis.

Procedure:

-

Transformation: Transform the engineered E. coli strain with the expression plasmid.

-

Cell Culture:

-

Grow the transformed cells in a suitable growth medium (e.g., LB) to a desired optical density (OD₆₀₀ of ~0.6-0.8).

-

Pellet the cells by centrifugation and resuspend them in minimal medium supplemented with this compound (typically 1-2 mM) and all other canonical amino acids except phenylalanine.

-

-

Protein Expression: Induce protein expression by adding IPTG and incubate the culture for several hours (e.g., 4-16 hours) at a suitable temperature (e.g., 18-30°C).

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells using standard methods (e.g., sonication, French press).

-

Purify the protein of interest from the cell lysate using appropriate chromatography techniques (e.g., affinity chromatography for tagged proteins).

-

-

Protein Analysis:

-

Confirm the successful incorporation of this compound by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the purified protein will be increased by the mass of iodine minus the mass of a hydrogen atom compared to the wild-type protein.

-

Logical Diagram of Cellular Uptake and Incorporation

Quality Control

Ensuring the purity and identity of this compound is paramount for reproducible experimental outcomes. The primary analytical techniques for quality control are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

1. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of the compound and to separate it from starting materials, byproducts, and other impurities. Chiral HPLC can be used to determine the enantiomeric purity.

-

Typical Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA).

-

Detection: UV detector at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

-

Expected Result: A single major peak corresponding to this compound. The retention time will be specific to the column and method conditions.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of this compound. Both ¹H NMR and ¹³C NMR can be used.

-

Typical ¹H NMR Spectra: The spectrum will show characteristic peaks for the protons on the aromatic ring, the alpha and beta protons of the amino acid backbone, and the amine and carboxylic acid protons. The substitution pattern on the aromatic ring can be confirmed by the splitting patterns of the aromatic protons.

-

Expected Result: The observed chemical shifts and coupling constants should match the expected values for the this compound structure.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its applications in peptide synthesis, radiolabeling for in vivo imaging, and protein engineering provide unique avenues for scientific discovery and the development of novel diagnostics and therapeutics. The successful application of this compound relies on sourcing high-quality material and employing well-defined and optimized experimental protocols. This guide provides a foundational understanding of these aspects to facilitate its effective use in the laboratory.

References

Expanding the Proteome: A Technical Guide to Incorporating Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The ability to incorporate unnatural amino acids (Uaas) into proteins represents a significant leap forward in protein engineering and drug development. This technology, known as genetic code expansion, allows for the site-specific introduction of novel chemical functionalities, enabling precise control over protein structure and function. This guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative considerations for the successful incorporation of Uaas into proteins.

Core Principles: Reprogramming the Genetic Code

The central dogma of molecular biology dictates the flow of genetic information from DNA to RNA to protein. The incorporation of Uaas requires the co-opting of this process through the introduction of an orthogonal translation system (OTS) . An OTS consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are mutually independent of the host cell's endogenous aaRS/tRNA pairs.[1][2][3] This orthogonality ensures that the Uaa is exclusively charged onto the orthogonal tRNA and is not mistakenly incorporated at codons for canonical amino acids.

The most common strategy for site-specific Uaa incorporation is amber stop codon suppression .[2][4] In this method, a stop codon (typically UAG, the amber codon) is introduced into the gene of interest at the desired site for Uaa insertion. The orthogonal tRNA is engineered to recognize this amber codon, thereby "suppressing" its termination signal and instead directing the ribosome to incorporate the Uaa into the growing polypeptide chain.[5][6]

Quantitative Analysis of Uaa Incorporation

The efficiency of Uaa incorporation is a critical parameter for the production of modified proteins. This efficiency is influenced by several factors, including the specific Uaa, the efficacy of the orthogonal aaRS/tRNA pair, the expression system, and the sequence context of the target codon.[7][8]

Table 1: Protein Yields with Unnatural Amino Acid Incorporation

| Expression System | Protein | Unnatural Amino Acid | Reported Yield | Reference |

| Mammalian (CHO) | Green Fluorescent Protein (GFP) | Various | Up to 1 µg per 2 x 10⁷ cells | [9] |

| E. coli | GroEL | p-azido-L-phenylalanine | ~100 mg/L | [6] |

| Cell-Free | Dihydrofolate Reductase (DHFR) | p-acetyl-L-phenylalanine | >500 µg/mL | [9][10] |

| E. coli | Myoglobin | p-azidophenylalanine | ~15 mg/L | [2] |

Table 2: Amber Suppression Efficiencies for Various Unnatural Amino Acids

| Unnatural Amino Acid | Orthogonal System | Expression System | Suppression Efficiency (%) | Reference |

| p-azido-L-phenylalanine | MjTyrRS/tRNATyr | E. coli | 51-117 | [11] |

| O-methyl-L-tyrosine | MjTyrRS/tRNATyr | E. coli | ~60 | [2] |

| Nε-acetyl-L-lysine | MmPylRS/tRNAPyl | Mammalian (HEK293T) | ~25-50 | [8] |

| p-propargyloxyphenylalanine | MjTyrRS/tRNATyr | Cell-Free | ~55 | [9] |

Table 3: Kinetic Parameters of Pyrrolysyl-tRNA Synthetase (PylRS) Variants for Unnatural Amino Acids

| PylRS Variant | Unnatural Amino Acid | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Wild-type MmPylRS | Pyrrolysine | 0.03 | 1.8 | 60,000 | [12] |

| AcKRS1 | Nε-acetyl-L-lysine | 35 | 0.18 | 5.1 | [12] |

| AcKRS3 | 3-iodo-L-phenylalanine | 2.5 | 0.04 | 16 | [12] |

| Wild-type MbPylRS | Nε-Boc-L-lysine | 0.12 | 0.023 | 192 | [13] |

| Y384F MbPylRS | Nε-propargyloxycarbonyl-L-lysine | 0.25 | 0.015 | 60 | [13] |

Key Experimental Workflows and Signaling Pathways

The successful incorporation of a Uaa is a multi-step process that involves genetic manipulation, protein expression, and verification. The following diagrams illustrate the key conceptual and experimental workflows.

References

- 1. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolysyl-tRNA Synthetase: an ordinary enzyme but an outstanding genetic code expansion tool - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evolution of Amber Suppressor tRNAs for Efficient Bacterial Production of Unnatural Amino Acid-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. pnas.org [pnas.org]

- 7. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian … [ouci.dntb.gov.ua]

- 8. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced yield of recombinant proteins with site-specifically incorporated unnatural amino acids using a cell-free expression system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. kiesslinglab.com [kiesslinglab.com]

- 13. Frontiers | Efficient Unnatural Protein Production by Pyrrolysyl-tRNA Synthetase With Genetically Fused Solubility Tags [frontiersin.org]

An In-depth Technical Guide to Genetic Code Expansion with 3-Iodo-L-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies for the site-specific incorporation of the non-canonical amino acid 3-Iodo-L-Phenylalanine (3-I-Phe) into proteins. This powerful technique of genetic code expansion opens new avenues for protein engineering, drug discovery, and the study of protein structure and function.

Introduction to Genetic Code Expansion

The central dogma of molecular biology dictates that the 64 codons of the genetic code direct the incorporation of the 20 canonical amino acids. Genetic code expansion technology circumvents this limitation by repurposing a codon, typically a stop codon like the amber codon (UAG), to encode a non-canonical amino acid (ncAA).[1] This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[2][3] This orthogonal pair functions independently of the host cell's endogenous translational machinery, ensuring the high fidelity of ncAA incorporation.[4][5]

Key Components for Genetic Code Expansion:

-

Non-Canonical Amino Acid (ncAA): A synthetic amino acid with desired chemical or physical properties not found in the canonical 20 amino acids. This compound is a valuable ncAA due to the presence of an iodine atom.

-

Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes and charges the ncAA onto its cognate tRNA. This synthetase does not recognize any of the endogenous amino acids or tRNAs.[3]

-

Orthogonal tRNA: A tRNA molecule that is not recognized by any of the host cell's endogenous aaRSs but is specifically acylated by the orthogonal aaRS. It has an anticodon that recognizes the repurposed codon (e.g., CUA for the UAG amber codon).

-

Repurposed Codon: A codon within the gene of interest that is used to specify the site of ncAA incorporation. The amber stop codon (UAG) is most commonly used for this purpose.[6]

This compound: A Versatile Tool

This compound is a derivative of the amino acid phenylalanine with an iodine atom at the meta position of the phenyl ring.[7] This seemingly small modification imparts unique properties that can be exploited for a variety of applications in research and drug development.[8]

Properties and Applications of this compound:

-

Heavy Atom for X-ray Crystallography: The iodine atom is a heavy atom that can be used to facilitate protein structure determination by X-ray crystallography through single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing. The incorporation of an iodine atom at a specific site in a protein can provide the necessary phasing information to solve its three-dimensional structure.[9]

-

Photocrosslinking: While not as common as other photocrosslinkers like p-azido-L-phenylalanine, iodinated aromatic amino acids can participate in photocrosslinking reactions to study protein-protein or protein-nucleic acid interactions.

-

Spectroscopic Probe: The iodine atom can serve as a spectroscopic probe to investigate the local environment within a protein.

-

Chemical Handle for Bioconjugation: The carbon-iodine bond on the phenyl ring can be utilized as a chemical handle for site-specific protein modification through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10] This allows for the attachment of fluorescent dyes, drugs, or other molecular probes to a specific site on a protein.

-

Drug Development: As an amino acid analog, this compound can be incorporated into therapeutic peptides and proteins to enhance their properties, such as stability, binding affinity, or to introduce novel functionalities.[8][11]

Quantitative Data

The efficiency of incorporating this compound and the yields of the resulting proteins are critical for the successful application of this technology. The following tables summarize available quantitative data.

| Parameter | Value | Organism/System | Reference |

| Protein Yield with 3-I-Phe | |||

| sfGFP Expression | Higher than background | E. coli | [12] |

| Incorporation Efficiency | |||

| Suppression Efficiency | up to 55% (for p-I-Phe) | Cell-free | [9] |

| Kinetic Parameters of Orthogonal aaRS | |||

| Not available for 3-I-Phe | See note below |

Experimental Protocols

This section provides detailed methodologies for the incorporation of this compound into proteins in E. coli and for a downstream bioconjugation application.

Site-Specific Incorporation of this compound in E. coli

This protocol is adapted from methodologies described for the incorporation of meta-substituted phenylalanine derivatives.[12]

1. Plasmids and Strains:

-

Expression Plasmid: A plasmid containing the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site. A common choice is a pET-based vector with a T7 promoter and a C-terminal His6-tag for purification.

-

Orthogonal Pair Plasmid: A plasmid co-expressing the engineered aminoacyl-tRNA synthetase and the orthogonal tRNA. The pEVOL plasmid series is commonly used, which contains the genes for the synthetase and tRNA under the control of constitutive promoters. For this compound, a pyrrolysyl-tRNA synthetase (PylRS) mutant (e.g., N346A/C348A) and its cognate tRNACUAPyl have been shown to be effective.[12]

-

Bacterial Strain: An E. coli strain suitable for protein expression, such as BL21(DE3).

2. Culture and Induction:

-

Co-transform the E. coli BL21(DE3) cells with the expression plasmid and the orthogonal pair plasmid.

-

Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

-

Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

The next day, inoculate 1 L of minimal medium (e.g., GMML: a minimal medium supplemented with 1% glycerol (B35011) and 0.3 mM leucine) supplemented with antibiotics with the overnight culture.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Add this compound to a final concentration of 2 mM.

-

Induce protein expression by adding IPTG to a final concentration of 1 mM.

-

Continue to grow the culture at 30°C for 16-20 hours.

3. Protein Purification:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Wash the column with several column volumes of wash buffer.

-

Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Dialyze the eluted protein against a suitable storage buffer (e.g., PBS pH 7.4) and store at -80°C.

-

Verify the incorporation of this compound by mass spectrometry.

Suzuki-Miyaura Cross-Coupling on a Protein Containing this compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction on a protein containing an iodinated phenylalanine residue.

1. Materials:

-

Purified protein containing this compound.

-

Boronic acid derivative (e.g., a fluorescently labeled boronic acid).

-

Palladium catalyst (e.g., Pd(OAc)2).

-

Water-soluble ligand (e.g., 2-amino-4,6-dihydroxypyrimidine).

-

Aqueous buffer (e.g., 50 mM borate (B1201080) buffer, pH 8.5).

2. Reaction Setup:

-

Prepare a stock solution of the palladium catalyst and ligand in the aqueous buffer.

-

In a microcentrifuge tube, combine the purified protein (e.g., to a final concentration of 50 µM) and the boronic acid derivative (e.g., to a final concentration of 500 µM) in the aqueous buffer.

-

Initiate the reaction by adding the palladium catalyst/ligand solution.

-

Incubate the reaction at room temperature or 37°C for 1-4 hours with gentle mixing.

3. Analysis and Purification:

-

Monitor the reaction progress by mass spectrometry to observe the mass shift corresponding to the addition of the boronic acid derivative.

-

Quench the reaction by adding a chelating agent like EDTA.

-

Remove the excess reagents and catalyst by buffer exchange using a desalting column or dialysis.

-

Analyze the final product by SDS-PAGE and in-gel fluorescence (if a fluorescent boronic acid was used) and confirm the modification by mass spectrometry.

Visualizations

The following diagrams illustrate the key processes involved in genetic code expansion with this compound.

Caption: Experimental workflow for the incorporation of this compound.

Caption: The orthogonal translation system for 3-I-Phe incorporation.

Caption: Suzuki-Miyaura cross-coupling on a protein with 3-I-Phe.

References

- 1. Kinetic characterization of amino acid activation by aminoacyl‐tRNA synthetases using radiolabelled γ‐[32 P]ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination [pubmed.ncbi.nlm.nih.gov]

- 5. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distinct kinetic mechanisms of the two classes of Aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Laboratory Handling of 3-Iodo-L-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols, handling procedures, and essential data for 3-Iodo-L-Phenylalanine, a noncanonical amino acid increasingly utilized in biochemical research, protein engineering, and pharmaceutical development. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Chemical Identification and Properties

This compound is an analog of the essential amino acid L-phenylalanine, where an iodine atom is substituted at the meta-position of the phenyl ring. This modification makes it a valuable tool for various biochemical applications, including its use as a building block in peptide synthesis and as a probe for studying protein interactions.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |